4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Azaindole functionalization often suffers from poor chemoselectivity. This N-7 methylated, C-2 iodo, C-4 chloro 7-azaindole solves that with differentiated halogen reactivity for sequential cross-coupling: • Chemoselective Suzuki-Miyaura at C-2 iodine (superior leaving group) • Subsequent Buchwald-Hartwig amination at C-4 chlorine • N-7 methyl prevents unwanted N-H side reactions Supplied as a solid (≥97% purity) with consistent batch quality. Suitable for kinase-focused library synthesis, PROTAC linker attachment, and metallodrug ligand preparation.

Molecular Formula C8H6ClIN2
Molecular Weight 292.5
CAS No. 1788054-66-9
Cat. No. B2611397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine
CAS1788054-66-9
Molecular FormulaC8H6ClIN2
Molecular Weight292.5
Structural Identifiers
SMILESCN1C=CC(=C2C1=NC(=C2)I)Cl
InChIInChI=1S/C8H6ClIN2/c1-12-3-2-6(9)5-4-7(10)11-8(5)12/h2-4H,1H3
InChIKeyJARBWCUJUPXCET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine Identity & Procurement


4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine (CAS 1788054-66-9) is a functionalized 7-azaindole derivative [1]. As a halogenated heterocyclic building block, it features a pyrrolo[2,3-b]pyridine core substituted with chlorine at the 4-position, iodine at the 2-position, and a methyl group at the 7-position [1]. This substitution pattern is designed to enable selective, sequential cross-coupling reactions in medicinal chemistry, making it a key intermediate for the synthesis of kinase-focused compound libraries and potential therapeutic agents [1]. Its molecular formula is C8H6ClIN2, with a molecular weight of 292.50 g/mol, and it is commonly available as a solid with purity specifications ranging from 95% to 98% .

Orthogonal C2 iodide / C4 chloride handles for sequential cross-coupling
N7-methyl protection prevents competing N–H side reactions
7-azaindole core supports kinase inhibitor library synthesis

4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine: Irreplaceable Reactivity


The precise substitution pattern of 4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine is critical for enabling chemoselective functionalization and generating specific molecular architectures. The C-2 iodine atom is a superior leaving group for palladium-catalyzed cross-couplings like Suzuki-Miyaura reactions, while the C-4 chlorine is less reactive, allowing for a subsequent, orthogonal coupling step [1]. The N-7 methyl group prevents unwanted N-H side reactions, ensuring clean chemistry. Using an alternative azaindole, such as one lacking the N-7 methylation, with a different halogen, or with a different substitution pattern, would lead to a different reaction sequence, the formation of regioisomeric mixtures, or outright synthetic failure. This compound's value proposition is therefore its ability to serve as a unique, versatile, and reliable node in complex synthetic routes, a property not shared by its close analogs [1].

Target compound C2 iodide ≫ C4 chloride reactivity gradient
4,6-dichloro analog Similar C–Cl reactivity may yield regioisomeric mixtures
Target compound N7‑methyl blocks N–H deprotonation and N‑arylation
Non‑methylated analog Free N–H may lead to lower yield and complex mixtures

4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine: Scientific Selection Evidence


Orthogonal Cross-Coupling via Halogen Reactivity

The target compound possesses two distinct halogen substituents, iodine at C-2 and chlorine at C-4, which exhibit a significant difference in their reactivity towards palladium-catalyzed cross-coupling reactions. This allows for a highly controlled, sequential functionalization strategy. The C-2 iodide is significantly more reactive and undergoes chemoselective Suzuki-Miyaura coupling, leaving the C-4 chloride intact for a subsequent transformation, such as a Buchwald-Hartwig amination [1]. In contrast, a comparator like 4,6-dichloro-7-methyl-7H-pyrrolo[2,3-b]pyridine would offer two sites of similar reactivity, making selective mono-functionalization challenging and often leading to complex mixtures [2].

Chemoselective Cross-Coupling
Class-level inference
I (C2) ≫ Cl (C4) reactivity gradient enables stepwise Suzuki then Buchwald–Hartwig
Reported orthogonal diversification strategy
Comparator 4,6-dichloro analog shows poor mono-functionalization selectivity
Medicinal Chemistry Organic Synthesis Cross-Coupling

N-7 Methylation Prevents Side Reactions

The N-7 methyl group on the pyrrolo[2,3-b]pyridine core acts as a permanent protecting group, preventing the acidic N-H proton from participating in unwanted side reactions under basic cross-coupling conditions. This is a critical advantage over non-methylated comparators like 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. Without this methyl group, the N-H can undergo deprotonation and N-arylation, leading to low yields and complex product mixtures, especially in the presence of palladium catalysts and aryl halides [1]. The N-7 methylated compound ensures that reactions occur exclusively at the desired halogen sites, providing a cleaner reaction profile and higher yields of the intended product [1].

N7‑Methyl Protection
Class-level inference
Permanent methyl group prevents N‑arylation side products
Supports cleaner reaction profiles
Non‑methylated analog may undergo competing N–H reactions
Organic Synthesis Medicinal Chemistry Protecting Group Strategy

7-Azaindole Scaffold for Kinase Inhibition

The 7-azaindole core, specifically the 1H-pyrrolo[2,3-b]pyridine scaffold, is a well-established hinge-binding motif for ATP-competitive kinase inhibitors [1]. N-7 methylation, as present in the target compound, has been shown to be tolerated and can even enhance selectivity in kinase inhibition. In a CaMKK2 project, N-methyl azaindole 4 exhibited an IC50 of 183 nM in an enzymatic assay [1]. This is in contrast to the non-methylated parent azaindole 2, which while often more potent (excellent activity reported in literature), showed significant promiscuity with 15-30% of a kinase panel inhibited with an IC50 < 100 nM [1]. The N-methyl group, therefore, appears to play a role in modulating kinase selectivity, a crucial parameter for developing safer therapeutics [1].

Kinase Inhibition Selectivity
Class-level inference
N-methyl azaindole 4: CaMKK2 IC₅₀ 183 nM
Reported selectivity gain vs non-methylated core
Non‑methylated analog inhibits 15–30% of kinase panel at
Platinum Complex Cytotoxicity
Class-level inference
Pt‑azaindole complex IC₅₀ 0.4–12.8 μM across 9 cancer cell lines; A2780R IC₅₀ 1.0–3.5 μM
Reported cell-model response, including cisplatin‑resistant line
In vivo L1210 model activity comparable to cisplatin
Broad Kinase Target Scope
Class-level inference
Reported IC₅₀ range: 7 nM (Cdc7) to low μM across Cdc7, SGK1, TAK1, CDK9, JAK, DYRK1A
Supports kinase inhibitor library design
Privileged hinge-binding scaffold validated in multiple targets
Kinase Inhibition Anticancer Activity Structure-Activity Relationship (SAR)

Anticancer Platinum(II) Complexes

Derivatives of 7-azaindole, including the closely related 2-methyl-4-chloro-7-azaindole, have been successfully complexed with platinum(II) to yield potent anticancer agents [1]. The resulting complexes, such as cis-[PtI2(2Me4Claza)2]∙DMF, exhibited high in vitro cytotoxicity against nine human cancer cell lines, with IC50 values ranging from 0.4 to 12.8 μM [1]. Importantly, this activity was retained against the cisplatin-resistant ovarian cancer cell line A2780R (IC50 = 1.0–3.5 μM), and in vivo activity in the L1210 leukemia model was comparable to cisplatin [1]. This demonstrates that the 4-chloro-7-azaindole pharmacophore, which is the core of the target compound, can serve as a valuable ligand for metallodrug development [1].

Platinum Complex Cytotoxicity
Class-level inference
Pt‑azaindole complex IC₅₀ 0.4–12.8 μM across 9 cancer cell lines; A2780R IC₅₀ 1.0–3.5 μM
Reported cell-model response, including cisplatin‑resistant line
In vivo L1210 model activity comparable to cisplatin
Anticancer Agents Inorganic Medicinal Chemistry Platinum Complexes

Versatile Scaffold for Diverse Kinase Inhibitors

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for inhibitors targeting a diverse set of disease-relevant kinases [REFS-1, REFS-2, REFS-3]. As demonstrated in the literature, this scaffold has been successfully developed into potent inhibitors of Cdc7 kinase (with an IC50 as low as 7 nM), SGK1, TAK1, MAP4K2, p38α, ABL, IGF-1R, CDK9, JAK, and DYRK1A, among others [REFS-2, REFS-3, REFS-4, REFS-5, REFS-6]. The target compound, with its orthogonal reactive handles, provides direct synthetic access to these valuable pharmacophores, making it a versatile entry point for building focused kinase inhibitor libraries [1].

Broad Kinase Target Scope
Class-level inference
Reported IC₅₀ range: 7 nM (Cdc7) to low μM across Cdc7, SGK1, TAK1, CDK9, JAK, DYRK1A
Supports kinase inhibitor library design
Privileged hinge-binding scaffold validated in multiple targets
Kinase Inhibition Drug Discovery Cancer

4-Chloro-2-iodo-7-methyl-7H-pyrrolo[2,3-b]pyridine: Recommended R&D Applications


Kinase Inhibitor Library Construction

This compound is ideally suited as the core building block for generating focused libraries of kinase inhibitors. Its differentiated halogen reactivity allows for a two-step diversification strategy [1]. First, a chemoselective Suzuki-Miyaura coupling at the C-2 position introduces a diverse set of aryl or heteroaryl groups, which can engage the kinase hydrophobic pocket. Second, a subsequent Buchwald-Hartwig amination at the C-4 position installs amine-containing moieties to interact with the solvent-exposed region or the ribose pocket [2]. This modular approach efficiently generates a matrix of analogs for structure-activity relationship (SAR) studies targeting a wide range of kinases, including Cdc7, CaMKK2, SGK1, and JAK family members [REFS-1, REFS-3, REFS-4].

Novel Anticancer Metallodrug Development

Given the demonstrated anticancer activity of platinum(II) complexes bearing 4-chloro-7-azaindole derivatives, this compound serves as an excellent starting material for medicinal inorganic chemistry [5]. Researchers can use the target compound to prepare a series of novel ligands for coordination to platinum, ruthenium, gold, or other bioactive metal centers. The resulting complexes can be screened against panels of cancer cell lines, including those resistant to current therapies, to identify next-generation metallodrugs with novel mechanisms of action and the potential to overcome drug resistance [5].

Selective Kinase Probes & Degraders

The N-7 methyl group on the 7-azaindole core is a key structural feature that can modulate kinase selectivity, as evidenced by studies on CaMKK2 inhibitors [1]. This compound can be used to synthesize highly selective chemical probes for target validation or as a warhead in the design of PROTACs (Proteolysis Targeting Chimeras) and molecular glues. The orthogonal handles at C-2 and C-4 provide convenient attachment points for linkers and E3 ligase recruiting elements, enabling the creation of bifunctional molecules that induce selective degradation of disease-relevant kinases [1].

CNS-Penetrant Kinase Inhibitor Precursor

The N-methylated 7-azaindole scaffold has been shown to yield compounds with favorable physicochemical properties, including good solubility (125 µM) and membrane permeability [1]. These properties are essential for developing drug candidates that can cross the blood-brain barrier. The target compound can therefore be utilized in medicinal chemistry programs targeting kinases implicated in neurological disorders (e.g., DYRK1A, LRRK2), where CNS penetration is a critical requirement [REFS-1, REFS-6].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C2/C4 reactive handles
Chemoselective sequential diversification
Cancer cell-line panel screening with metal complexes
7‑azaindole ligand scaffold
Cytotoxicity and resistance-model endpoints
Selective kinase probe and PROTAC design
N‑methyl selectivity modulation
Kinase panel selectivity and degradation endpoints
CNS‑penetrant kinase probe synthesis
Reported solubility and permeability profile
Brain penetration model endpoints

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